庆大霉素C2a
描述
Synthesis Analysis
The synthesis of gentamicin C2a involves microbial biosynthesis pathways that have been optimized over decades. Strain improvement techniques such as UV and chemical mutagenesis have been employed to enhance the production efficiency of Micromonospora strains. The biosynthesis of gentamicin C2a is influenced by various nutritional and environmental parameters, and its production is a subject of ongoing research aiming to increase yield and efficiency through biotechnological advancements (Kumar, Himabindu, & Jetty, 2008).
科学研究应用
广谱抗生素:庆大霉素被广泛用作广谱抗生素,特别在联合化疗和治疗骨髓炎以及基因治疗应用中效果显著 (Kumar, Himabindu, & Jetty, 2008)。
治疗革兰氏阴性细菌感染:庆大霉素C2a专门用于治疗由革兰氏阴性细菌引起的感染,突显了其在对抗这类感染中的重要性 (Li et al., 2021)。
梅尼埃病的潜在治疗:对不同庆大霉素化合物的研究,包括庆大霉素C2,已经探讨了它们对内耳的影响,表明在治疗梅尼埃病中具有潜在的用途 (Kobayashi, Umemura, Sone, & Nakashima, 2003)。
抗菌活性:庆大霉素C复合物,包括C2a,用于治疗严重的革兰氏阴性细菌感染,因其强大的抗菌特性而闻名 (Guo et al., 2014)。
生物合成研究:了解庆大霉素C2和C2a的生物合成对于理解庆大霉素及其外消旋体的更广泛生物合成至关重要,这些在临床设置中被广泛使用 (Gu et al., 2015)。
新生儿的药代动力学:关于新生儿中庆大霉素成分(包括C2a)的药代动力学研究表明它们具有独特的药代动力学特征和低肾毒性,对儿科医学至关重要 (Soeorg et al., 2022)。
抗生素污染的生物修复:庆大霉素C2a,以及其他成分,可以被细菌共生体降解,暗示了在抗生素污染的生物修复中的潜在应用 (Liu et al., 2017)。
耳毒性研究:不同的庆大霉素C亚型显示不同程度的耳毒性,研究表明庆大霉素C2是最具耳毒性的之一。这对于理解这些抗生素的副作用至关重要 (O'Sullivan et al., 2020)。
安全和危害
未来方向
While gentamicin C2a is a commonly used antibiotic, its components may have different nephrotoxic potential. Future research could focus on describing the pharmacokinetics and nephrotoxic potential of gentamicin components in neonates . Additionally, optimizing gentamicin dosing in different pediatric age groups using population pharmacokinetics and Monte Carlo simulation could be a future direction .
属性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gentamicin C2a | |
CAS RN |
59751-72-3 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。